molecular formula C40H73NNaO10P B8266910 Phosphatidylserine(soy)(RG)

Phosphatidylserine(soy)(RG)

Cat. No.: B8266910
M. Wt: 782.0 g/mol
InChI Key: WPLLCKLCLMRAPV-WHVRKWPVSA-M
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Description

Phosphatidylserine (soy) (RG) is a phospholipid that plays a crucial role in the structure and function of cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and is involved in various cellular processes, including cell signaling, apoptosis, and membrane fluidity. Phosphatidylserine is essential for the normal functioning of neuronal cell membranes and is known to support cognitive functions and memory.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through a multicomponent reaction involving protected glycerol, protected serine, and a suitable phosphorus reagent. The key step involves the formation of a phosphate intermediate, which is then deprotected and acylated to yield phosphatidylserine. This method allows for the production of phosphatidylserine with specific fatty acid compositions .

Industrial Production Methods: Industrial production of phosphatidylserine often involves enzymatic conversion methods. For example, phospholipase D from Streptomyces chromofuscus can be used to convert phosphatidylcholine to phosphatidylserine in the presence of L-serine. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Fatty acids and glycerophosphoserine.

    Oxidation: Oxidized phosphatidylserine.

    Substitution: Phosphatidylcholine and phosphatidylethanolamine.

Scientific Research Applications

Phosphatidylserine has a wide range of scientific research applications:

Mechanism of Action

Phosphatidylserine exerts its effects by modulating the activity of various signaling pathways. It activates protein kinase C, which is involved in memory function and neuronal survival. During apoptosis, phosphatidylserine is externalized to the outer leaflet of the plasma membrane, where it serves as a signal for phagocytosis. This externalization is mediated by phospholipid scramblases .

Comparison with Similar Compounds

Phosphatidylserine is unique among phospholipids due to its specific role in cell signaling and apoptosis. Similar compounds include:

Phosphatidylserine stands out due to its specific involvement in cognitive functions and its role as a marker for apoptotic cells, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b13-11-,18-17-;/t36-,37+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLLCKLCLMRAPV-WHVRKWPVSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H73NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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